3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Description
Scientific Research Applications
Antibacterial Activity
Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents, has led to the creation of pyran, pyridine, and pyridazine derivatives. Among these, eight compounds exhibited high antibacterial activities, showcasing the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity
Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard were synthesized and evaluated for their antitumor activities. One particular compound exhibited high antitumor activity and low toxicity, suggesting the therapeutic potential of sulfonamide-based compounds in cancer treatment (Huang, Lin, & Huang, 2001).
Antifungal Activity
The synthesis of compounds with a pyridine-3-sulfonamide scaffold, incorporating antifungally active 1,2,4-triazole substituents, aimed to combat candidiasis. Several derivatives showed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa species, indicating their potential as antifungal agents (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).
Anti-Inflammatory Activity
The synthesis of pyridinyloxy-substituted imidazo[2,1-b][1,3]thiazines revealed significant anti-inflammatory effects in vivo. Transformation into sulfones enhanced anti-inflammatory activity, with one compound showing comparable activity to the reference drug. This highlights the potential of designing non-steroidal anti-inflammatory agents based on this structure (Slyvka, Saliyeva, Holota, Khyluk, Tkachuk, & Vovk, 2022).
Water Oxidation Catalysts
A series of dinuclear complexes, utilizing a bridging ligand related to pyridazine structures, demonstrated the ability to catalyze water oxidation when exposed to a cerium (IV) solution. These findings suggest the utility of such complexes in chemical processes involving water oxidation (Zong & Thummel, 2005).
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-5-3-12(4-6-13)11-23(20,21)19-9-7-14(10-19)22-15-2-1-8-17-18-15/h1-6,8,14H,7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMVSDXPLGIBBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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